molecular formula C25H22FN3O2 B2755305 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946252-03-5

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2755305
CAS No.: 946252-03-5
M. Wt: 415.468
InChI Key: ZSEAXAWWJCHJJG-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of a fluorophenyl group, an isopropylphenyl group, and a naphthyridine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.

    Attachment of the Isopropylphenyl Group: The isopropylphenyl group can be attached through a Friedel-Crafts acylation reaction using isopropylbenzene and an acyl chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the naphthyridine core and an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • 1-[(4-bromophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide
  • 1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Uniqueness

1-[(4-fluorophenyl)methyl]-2-oxo-N-[4-(propan-2-yl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can impart distinct physicochemical properties and biological activities compared to its analogs. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-oxo-N-(4-propan-2-ylphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FN3O2/c1-16(2)18-7-11-21(12-8-18)28-24(30)22-14-19-4-3-13-27-23(19)29(25(22)31)15-17-5-9-20(26)10-6-17/h3-14,16H,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEAXAWWJCHJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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